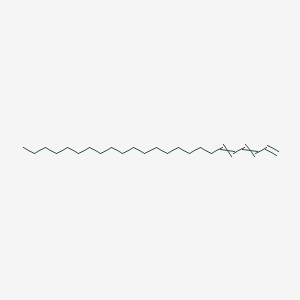
Tetracosa-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetracosa-1,3,5-triene is an organic compound with the molecular formula C24H44. It is a triene, meaning it contains three double bonds within its carbon chain. This compound is part of a larger class of hydrocarbons known as polyenes, which are characterized by multiple conjugated double bonds. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetracosa-1,3,5-triene typically involves the use of alkyne metathesis or Wittig reactions. One common method is the coupling of smaller alkyne units to form the desired triene structure. This process often requires the use of catalysts such as molybdenum or tungsten complexes to facilitate the reaction. The reaction conditions usually involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkyne metathesis processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography. The choice of catalyst and reaction conditions is critical to ensure the efficiency and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
Tetracosa-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in the formation of saturated hydrocarbons.
Substitution: In substitution reactions, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4). These reactions are often carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or nickel (Ni) are typical for reducing double bonds.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are common, often performed in the presence of light or heat to initiate the reaction.
Major Products Formed
Oxidation: Epoxides, diols, and other oxygenated derivatives.
Reduction: Saturated hydrocarbons such as tetracosane.
Substitution: Halogenated derivatives like tetracosa-1,3,5-tribromide.
科学的研究の応用
Tetracosa-1,3,5-triene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying conjugated systems and their reactivity. It is also employed in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用機序
The mechanism by which Tetracosa-1,3,5-triene exerts its effects involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds can interact with other molecules, leading to the formation of new chemical species. The molecular targets and pathways involved depend on the specific reaction and application. For example, in oxidation reactions, the double bonds can react with oxidizing agents to form epoxides, which can further react to form other products.
類似化合物との比較
Similar Compounds
Hexa-1,3,5-triene: A smaller triene with similar reactivity but fewer carbon atoms.
Cyclohexa-1,3,5-triene: A cyclic triene with different structural properties and reactivity.
Octa-1,3,5,7-tetraene: A larger polyene with four conjugated double bonds.
Uniqueness
Tetracosa-1,3,5-triene is unique due to its long carbon chain and the presence of three conjugated double bonds. This structure imparts specific chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Its long carbon chain also makes it suitable for applications in materials science and polymer chemistry, where longer chain lengths are often desirable.
特性
CAS番号 |
77046-67-4 |
|---|---|
分子式 |
C24H44 |
分子量 |
332.6 g/mol |
IUPAC名 |
tetracosa-1,3,5-triene |
InChI |
InChI=1S/C24H44/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-24H2,2H3 |
InChIキー |
UWNXVHSJCCSZDY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCC=CC=CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt](/img/structure/B14453031.png)
![Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]-](/img/structure/B14453035.png)
![[(3R,4R,5S,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2,2,2-trifluoroacetate](/img/structure/B14453037.png)
![3-(2-Chlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14453039.png)

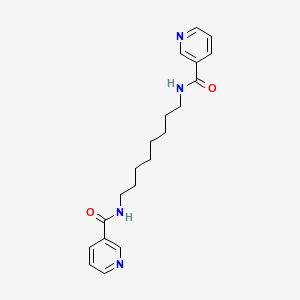
![2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)-](/img/structure/B14453044.png)
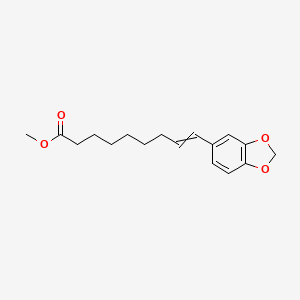


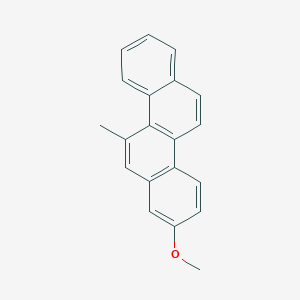
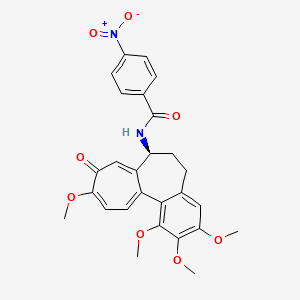
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14453104.png)

